molecular formula C10H10F3NO B2455151 (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide CAS No. 1998156-24-3

(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide

Cat. No. B2455151
CAS RN: 1998156-24-3
M. Wt: 217.191
InChI Key: AYNNRIXQAVTECA-SSDOTTSWSA-N
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Description

(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, also known as R-TFB, is an important synthetic intermediate in the pharmaceutical industry. It is a versatile building block in the synthesis of a wide range of molecules, including drugs, pesticides, and other compounds. R-TFB is a fluorinated benzamide derivative that has been studied extensively due to its unique properties and wide range of applications.

Scientific Research Applications

(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has been studied extensively due to its unique properties and wide range of applications. It has been used as a ligand in the synthesis of a variety of compounds, including drugs, pesticides, and other compounds. (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has also been used in the synthesis of organometallic complexes, which have been used in the development of new materials. Additionally, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has been used as a catalyst in organic reactions, such as the Diels-Alder reaction, and as a reagent for the synthesis of polymers.

Mechanism of Action

(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is known to act as a catalyst in several organic reactions. In the Diels-Alder reaction, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide acts as a Lewis acid, which facilitates the reaction by stabilizing the transition state. In addition, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has been found to act as a nucleophile in the addition of a nucleophile to an electrophilic substrate. This allows for the formation of new bonds and the synthesis of various compounds.
Biochemical and Physiological Effects
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has been found to have antioxidant activity, which can help protect cells from oxidative damage. (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has also been found to have antifungal activity, which can be useful in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, making it an attractive choice for researchers. In addition, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is a highly versatile reagent, allowing for the synthesis of a wide range of compounds. However, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has some limitations for laboratory experiments. It is a highly reactive reagent, which can make it difficult to handle in some situations. Additionally, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is a volatile compound, which can make it difficult to store and transport.

Future Directions

(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has a wide range of potential applications in the pharmaceutical and chemical industries. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other compounds. Additionally, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has been used as a catalyst in organic reactions, such as the Diels-Alder reaction, and as a reagent for the synthesis of polymers. In the future, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide could be used to develop new materials, and to synthesize new compounds with potential therapeutic applications. Additionally, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide could be further studied to better understand its biochemical and physiological effects, and to develop new methods for its synthesis and use.

Synthesis Methods

(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is typically synthesized through a two-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride with aniline to form trifluoromethanesulfonamide, which is then reacted with benzaldehyde in the presence of potassium carbonate to yield (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide. Alternatively, (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide can be synthesized from trifluoromethanesulfonamide and benzaldehyde using a palladium-catalyzed reaction. The synthesis of (R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is simple and efficient, making it an attractive choice for the production of a variety of compounds.

properties

IUPAC Name

N-[(2R)-1,1,1-trifluoropropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNNRIXQAVTECA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide

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